![molecular formula C9H5BrClN3 B2586031 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine CAS No. 1523535-91-2](/img/structure/B2586031.png)
2-(5-Bromopyridin-3-yl)-4-chloropyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other chemicals. For instance, the synthesis of N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques. For example, the molecular formula of 2-(5-Bromopyridin-3-yl)acetonitrile is C7H5BrN2.Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of 2-(5-Bromopyridin-3-yl)acetonitrile is 197.03 g/mol.Scientific Research Applications
Treatment of Type II Diabetes Mellitus
The compound is used in the synthesis of novel substituted 3-phenyl 1- (4- (5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds. These compounds have shown potential for the treatment of type II diabetes mellitus. They have demonstrated good to excellent yields (61–88%) and have shown better inhibition than the reference compound acarbose .
In Vitro Studies Against Yeast α-Glucosidase
The compound has been used in in vitro studies against yeast α-glucosidase. This enzyme plays a crucial role in treating type II diabetes mellitus .
Study of Receptor Mechanisms
The compound is commonly used as a tool to study the mechanism of action of various receptors in the body. It is also used to investigate the effects of specific ligands on receptor function.
Drug Discovery and Synthesis
The compound is used in the synthesis of ‘4- ((5-Bromopyridin-3-yl)sulfonyl)morpholine’, a versatile chemical compound used in scientific research. Its unique properties make it invaluable for various applications, including drug discovery and synthesis.
Synthesis of Pyrimidine Thiourea Analogs
The compound is used in the synthesis of pyrimidine thiourea analogs. Thioureas manifest multiple important biological effects and are the basis for target-oriented synthesis .
Inhibitory Potential Against α-Glucosidase
The compound has been used to investigate the enzyme inhibitory potential against α-glucosidase .
Mechanism of Action
Compounds like N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide bind to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.
Safety and Hazards
properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-4-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNBIGCCUOAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-3-yl)-4-chloropyrimidine |
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